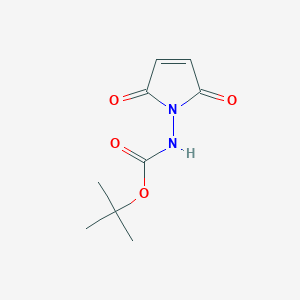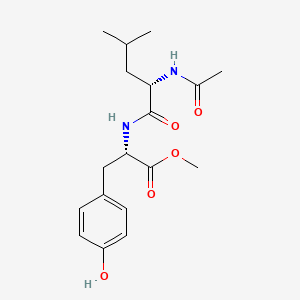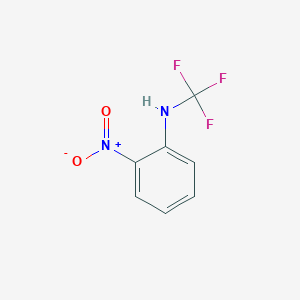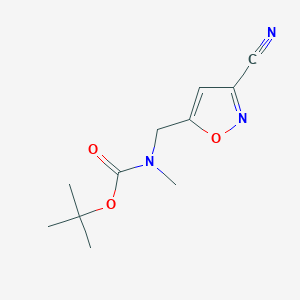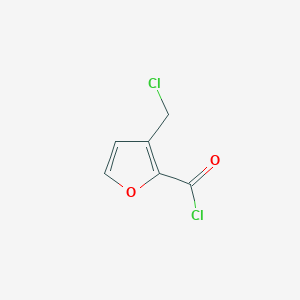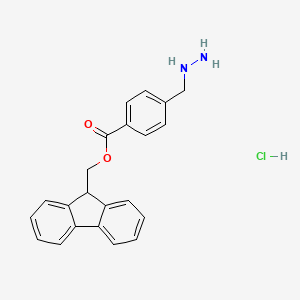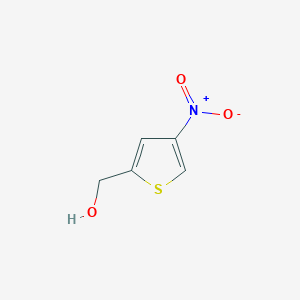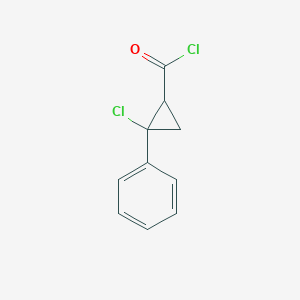
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of cyclopropane, featuring a phenyl group and a chloro substituent on the cyclopropane ring, along with a carbonyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-phenylcyclopropanecarboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-phenylcyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products Formed
2-Phenylcyclopropanecarboxylic Acid: Formed through hydrolysis.
Substituted Cyclopropane Derivatives: Formed through substitution reactions
Applications De Recherche Scientifique
2-Chloro-2-phenylcyclopropane-1-carbonyl chloride is used in various scientific research applications, including:
Chemical Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates.
Material Science: For the synthesis of novel materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylcyclopropanecarboxylic Acid: A precursor in the synthesis of 2-Chloro-2-phenylcyclopropane-1-carbonyl chloride.
2-Phenylcyclopropane-1-carboxylic Acid Chloride: Another related compound with similar reactivity
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct reactivity and applications in chemical synthesis .
Propriétés
Numéro CAS |
99360-73-3 |
|---|---|
Formule moléculaire |
C10H8Cl2O |
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
2-chloro-2-phenylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-9(13)8-6-10(8,12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
AIOUFHXEIIBQRA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC=CC=C2)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


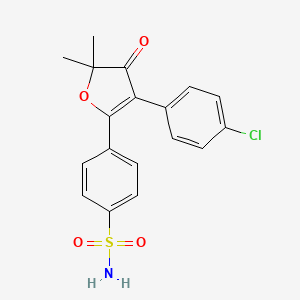
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
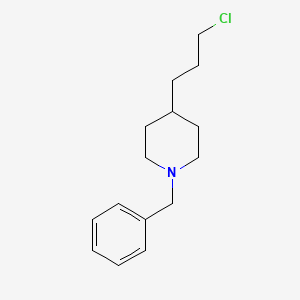
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)
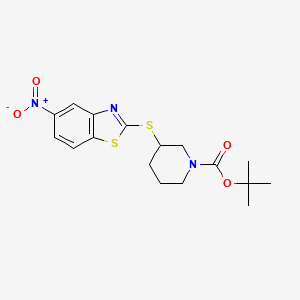
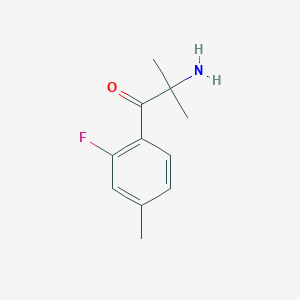
![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
